Cas no 25433-30-1 (2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine)

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine moiety linked to a 1,3,4-oxadiazole ring substituted with a phenyl group. This structure imparts notable electronic and coordination properties, making it valuable in materials science and coordination chemistry. The compound exhibits strong π-conjugation, enhancing its utility in optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. Its rigid, planar geometry and nitrogen-rich framework also facilitate metal chelation, supporting its use in catalytic systems and ligand design. The stability and tunable electronic characteristics of this compound make it a versatile intermediate for synthesizing advanced functional materials.
2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine structure
25433-30-1 structure
Product Name:2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
CAS No:25433-30-1
MF:C13H9N3O
MW:223.230062246323
CID:1080499
PubChem ID:4420925
Update Time:2025-10-29

2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-5-(2-pyridyl)-1,3,4-oxadiazole
    • 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
    • 2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole
    • CHEMBL4925156
    • F1048-2876
    • STK709007
    • 25433-30-1
    • SCHEMBL6698534
    • AKOS005536833
    • 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole
    • Inchi: 1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H
    • InChI Key: QIKALNJWTVDPOF-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CN=2)=NN=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 223.074561919g/mol
  • Monoisotopic Mass: 223.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.8Ų

2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1048-2876-2μmol
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F1048-2876-20μmol
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F1048-2876-1mg
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F1048-2876-2mg
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F1048-2876-4mg
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F1048-2876-5mg
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